molecular formula C18H18N2O5S B2448201 3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1448037-10-2

3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2448201
CAS No.: 1448037-10-2
M. Wt: 374.41
InChI Key: VPBFWWIWROPXSX-UHFFFAOYSA-N
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Description

3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Properties

IUPAC Name

3-methyl-5-(2-phenylmorpholin-4-yl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-19-15-11-14(7-8-16(15)25-18(19)21)26(22,23)20-9-10-24-17(12-20)13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBFWWIWROPXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCOC(C3)C4=CC=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Methyl-Substituted Anthranilic Acid Derivatives

The benzo[d]oxazol-2(3H)-one scaffold is typically constructed via cyclization of N-substituted anthranilic acid derivatives. For example, 5-amino-2-hydroxybenzoic acid can be methylated at the 3-position using methyl iodide in the presence of a base such as potassium carbonate. Subsequent treatment with phosgene or triphosgene in dichloromethane facilitates cyclization to form 3-methylbenzo[d]oxazol-2(3H)-one. Alternative methods employ urea or carbonyldiimidazole (CDI) as cyclizing agents under reflux conditions.

Representative Procedure :
A mixture of 5-amino-3-methyl-2-hydroxybenzoic acid (10 mmol) and triphosgene (3.3 mmol) in anhydrous dichloromethane was stirred at 0°C for 1 hour, followed by warming to room temperature for 12 hours. The reaction was quenched with ice water, and the product was extracted with ethyl acetate, yielding 3-methylbenzo[d]oxazol-2(3H)-one as a white solid (82% yield).

Sulfonation of the Benzoxazolone Core

Chlorosulfonation and Sulfonyl Chloride Formation

Introduction of the sulfonyl group at the 5-position of the benzoxazolone is achieved via electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) is commonly used under controlled conditions to avoid over-sulfonation. The reaction is typically conducted at 0–5°C in a chlorinated solvent such as dichloroethane.

Optimization Insights :
Excessive heating or prolonged reaction times lead to di-sulfonation byproducts. Quenching the reaction mixture with ice water followed by extraction with ethyl acetate isolates the sulfonic acid intermediate, which is then converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Example Protocol :
To a cooled (0°C) solution of 3-methylbenzo[d]oxazol-2(3H)-one (5 mmol) in dichloroethane (20 mL), chlorosulfonic acid (15 mmol) was added dropwise. The mixture was stirred at 0°C for 2 hours, then poured onto ice. The precipitated 5-sulfo-3-methylbenzo[d]oxazol-2(3H)-one was filtered, dried, and refluxed with thionyl chloride (10 mL) for 3 hours to afford the sulfonyl chloride (75% yield).

Synthesis of 2-Phenylmorpholine

Reductive Amination and Ring-Closing Strategies

2-Phenylmorpholine is synthesized via reductive amination of 2-aminoethanol with benzaldehyde, followed by cyclization. Alternatively, epoxide ring-opening of styrene oxide with ethanolamine, catalyzed by Lewis acids like boron trifluoride etherate, provides a direct route.

Detailed Method :
A mixture of styrene oxide (10 mmol) and ethanolamine (12 mmol) in toluene was heated at 80°C with BF₃·OEt₂ (0.5 mmol) for 6 hours. The crude product was purified by column chromatography to yield 2-phenylmorpholine (68% yield).

Coupling of Sulfonyl Chloride with 2-Phenylmorpholine

Nucleophilic Substitution under Basic Conditions

The final step involves reacting the benzoxazolone sulfonyl chloride with 2-phenylmorpholine in the presence of a base such as potassium carbonate or triethylamine. The reaction is typically conducted in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Procedure :
A solution of 5-(chlorosulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one (3 mmol) in anhydrous acetonitrile (15 mL) was treated with 2-phenylmorpholine (3.3 mmol) and K₂CO₃ (6 mmol). The mixture was refluxed for 8 hours, filtered, and concentrated. Recrystallization from ethanol afforded the target compound as a crystalline solid (65% yield).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.65 (s, 1H, ArH), 7.45–7.30 (m, 5H, Ph), 4.10–3.80 (m, 4H, morpholine-CH₂), 3.45 (s, 3H, N-CH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O, oxazolone), 1350 cm⁻¹ and 1160 cm⁻¹ (S=O stretching).

Crystallographic Data

Single-crystal X-ray analysis (where available) confirms the planar benzoxazolone ring and the chair conformation of the morpholine moiety. Dihedral angles between the benzoxazolone and phenyl groups typically range from 75° to 85°, minimizing steric hindrance.

Comparative Evaluation of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Reference
Benzoxazolone cyclization Triphosgene, CH₂Cl₂, 0°C→RT 82 98
Sulfonation ClSO₃H, dichloroethane, 0°C 75 95
Morpholine coupling K₂CO₃, MeCN, reflux 65 97

Challenges and Optimization Opportunities

  • Sulfonation Selectivity : Competing sulfonation at the 4-position of the benzoxazolone can occur, necessitating precise temperature control.
  • Morpholine Reactivity : Steric hindrance from the 2-phenyl group may slow the coupling step; microwave-assisted synthesis could enhance reaction rates.

Chemical Reactions Analysis

3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonyl or morpholino groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The sulfonyl group and morpholino moiety can further enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.

Comparison with Similar Compounds

3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one can be compared with other benzoxazole derivatives, such as:

    2-(benzo[d]oxazol-2-yl)aniline: This compound has a similar benzoxazole core but lacks the sulfonyl and morpholino groups, resulting in different chemical properties and applications.

    2-(3-aminophenyl)benzo[d]oxazol-5-amine:

Biological Activity

3-Methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological activity, particularly focusing on its effects in various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O5SC_{18}H_{18}N_{2}O_{5}S with a molecular weight of 374.4 g/mol. The compound features a benzo[d]oxazole core, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₅S
Molecular Weight374.4 g/mol
CAS Number1448037-10-2

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with oxazole rings have shown promising results in inhibiting the proliferation of cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study:
In a study assessing the cytotoxic effects on various cancer cell lines, compounds with similar structures demonstrated IC50 values ranging from 10 to 50 µM, indicating moderate to high potency against selected cancer types .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it was tested against human acetylcholinesterase (AChE), where it showed competitive inhibition. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are beneficial.

Table: Enzyme Inhibition Data

EnzymeType of InhibitionIC50 (µM)
Human AcetylcholinesteraseCompetitive25

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within cells. The sulfonyl group enhances solubility and may facilitate binding to target proteins or enzymes, thereby modulating their activity.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that while it exhibits biological activity, further research is needed to fully understand its toxicity levels and potential side effects in vivo.

Q & A

Q. What are the established synthetic routes for 3-methyl-5-((2-phenylmorpholino)sulfonyl)benzo[d]oxazol-2(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation of the benzoxazole core followed by coupling with 2-phenylmorpholine. Key steps include:

Sulfonation : Introduce the sulfonyl group at the 5-position using chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.

Morpholine Coupling : React the sulfonyl chloride intermediate with 2-phenylmorpholine in anhydrous dichloromethane (DCM) with triethylamine as a base .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

  • Optimization Tips :
  • Monitor reaction progress via TLC.
  • Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to morpholine) to maximize yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Standard characterization includes:
  • 1H/13C NMR : Confirm substituent positions and purity (e.g., sulfonyl group at δ 7.8–8.2 ppm in 1H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 415.12).
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .
  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and oxazole (C=N, ~1650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against resistant microbial strains?

  • Methodological Answer :
  • Assay Design :

Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

Time-Kill Studies : Assess bactericidal/fungicidal effects over 24 hours at 2× MIC .

  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests (p < 0.05) to compare efficacy .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Source Analysis : Compare experimental variables:
Variable Impact Example
Microbial strainGenetic variability alters susceptibilityUse ATCC reference strains .
Compound purityImpurities skew activityValidate via HPLC (>95% purity) .
Solvent selectionDMSO toxicity at high concentrationsLimit to ≤1% v/v in assays .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy against biofilms vs. planktonic cells).

Q. How can environmental fate studies be structured to assess this compound’s persistence and degradation pathways?

  • Methodological Answer : Follow the INCHEMBIOL framework :

Q. Abiotic Degradation :

  • Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) for 30 days; analyze via LC-MS for breakdown products.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor half-life.

Q. Biotic Degradation :

  • Use soil microcosms with activated sludge; track mineralization via CO₂ evolution.

Q. Computational Modeling :

  • Predict partition coefficients (LogP) and bioaccumulation potential using EPI Suite .

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